molecular formula C14H11N3O2 B057031 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 116834-08-3

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B057031
M. Wt: 253.26 g/mol
InChI Key: UOWVLCHBFVAAQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and its derivatives involves efficient synthetic routes that provide these compounds in high yields. Bernardino et al. (2007) detailed the synthesis of similar pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with antiviral activities, demonstrating the versatility of pyrazole carboxylic acids in medicinal chemistry (Bernardino et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids has been studied using various spectroscopic methods. Zia-ur-Rehman et al. (2008) investigated the structure of a similar compound, revealing that the pyrazole ring is approximately coplanar with its amino and carboxyl groups and highlighted the importance of intramolecular hydrogen bonding (Zia-ur-Rehman et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives demonstrate the compound's reactivity and potential for further modification. Yıldırım et al. (2005) described functionalization reactions of similar pyrazole carboxylic acids, providing insights into the compound's reactivity and potential applications in medicinal chemistry (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and related compounds have been explored through experimental and theoretical studies. Viveka et al. (2016) focused on the combined experimental and theoretical studies of a biologically important pyrazole-4-carboxylic acid derivative, providing valuable information on its physical characteristics (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives have been studied extensively to understand their potential applications. Studies on their reactivity, stability, and interaction with biological targets are crucial for developing new pharmaceuticals and materials. For instance, the synthesis and antibacterial screening of pyrazolo[3,4-b]pyridine-4-carboxylic acids by Maqbool et al. (2014) highlight the chemical properties and potential antimicrobial applications of these compounds (Maqbool et al., 2014).

Scientific Research Applications

  • Synthesis of Heterocyclic Derivatives : The cyclization of pyrrolidinocarboxamide derivatives of this compound led to the formation of imminium salts, which were transformed into corresponding ketones and then reduced to create heterocyclic derivatives (Massa, Mai, Artico, & Corelli, 1990).

  • Structural and Spectral Investigations : Research focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This involved characterizing the compound using various spectroscopic techniques and X-ray diffraction (Viveka et al., 2016).

  • Antimicrobial Activity : Derivatives synthesized from this compound exhibited antibacterial and antifungal activities. This highlights its potential application in creating new antimicrobial agents (Farghaly & El-Kashef, 2005).

  • Potential NLO Materials : N-substituted derivatives of 5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized, revealing their potential as nonlinear optical (NLO) materials, especially in optical limiting applications (Chandrakantha et al., 2013).

  • Cancer Treatment Applications : Derivatives of this compound have been studied as inhibitors of Aurora kinase, indicating potential usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Synthesis of Pyrimidine Derivatives : Studies have been conducted on the synthesis of pyrazole-based pyrimidine scaffolds, which are significant in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).

  • Chemosensor Applications : The compound has been used in the synthesis of colorimetric chemosensors for metal ion detection, demonstrating its utility in analytical chemistry (Aysha et al., 2021).

  • Antiviral Activity : Certain derivatives showed antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, suggesting their potential in antiviral drug development (Bernardino et al., 2007).

Future Directions

The future directions for the study of this compound could involve further exploration of its affinity for cannabinoid receptors and its potential applications in medicinal chemistry .

properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVLCHBFVAAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151533
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

116834-08-3
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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